molecular formula C14H15NO B2356351 2-(Benzyloxy)-3-methylaniline CAS No. 1549000-38-5

2-(Benzyloxy)-3-methylaniline

Cat. No. B2356351
CAS RN: 1549000-38-5
M. Wt: 213.28
InChI Key: WUBQMUQCLYYTFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(Benzyloxy)-3-methylaniline has been reported. For instance, a new aromatic diamine monomer containing a pyridine unit was synthesized through a series of reactions including Friedel–Crafts acylation and nucleophilic substitution, followed by reduction with SnCl2 and HCl .


Molecular Structure Analysis

The molecular structure of compounds similar to this compound is characterized by the presence of nitrogen atoms, which can participate in hydrogen bonding and contribute to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of compounds similar to this compound can be quite diverse. One paper discusses the application of pyridine derivatives for the removal of metal ions from aqueous solutions, indicating their potential use in complexation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to this compound are influenced by their molecular structure. For instance, polyimides derived from pyridine-containing monomers exhibit exceptional thermal and thermooxidative stability .

Scientific Research Applications

Liver Metabolism of Halogenated Methylanilines

Studies on rat liver microsomal metabolism of halogenated methylanilines, including compounds structurally related to 2-(Benzyloxy)-3-methylaniline, have been conducted. These studies reveal insights into the metabolic pathways involving C-hydroxylation and N-hydroxylation, providing a foundational understanding of how similar compounds are processed biologically (Boeren et al., 1992).

Synthesis of Derivatives

Research demonstrates the synthesis of various derivatives starting from compounds like this compound. This includes the creation of dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives, showcasing the chemical versatility and potential applications in creating novel compounds (Gabriele et al., 2006).

Electrocatalysis Research

In electrochemistry, studies on the electrocatalysis of quinone/hydroquinone systems have been carried out using electrodes coated with polymers derived from compounds including methylanilines. This research potentially opens avenues for the use of this compound in advanced electrocatalytic applications (Malinauskas & Holze, 1996).

Benzyl Ethers Synthesis

There are studies on the synthesis of benzyl ethers using compounds structurally similar to this compound, indicating potential applications in organic synthesis and pharmaceuticals (Poon & Dudley, 2006).

Mechanisms in Organic Reactions

Research exploring the mechanisms of reactions involving epoxide groups and aromatic amines (akin to this compound) has been conducted. These studies provide valuable insights into reaction pathways and mechanisms in organic chemistry (Grenier-Loustalot et al., 1987).

Pyrazole Synthesis

Investigations into the synthesis of pyrazoles from reactions involving benzyloxyphenyl compounds have been reported. This research may offer perspectives on the synthesis of complex organic structures starting from compounds like this compound (Pinto et al., 1999).

Tetrahydroquinolines Formation

A study on the formation of tetrahydroquinolines through oxidative cyclization involving N-methylanilines and electron-deficient alkenes has been conducted. This indicates potential applications in synthetic organic chemistry (Nishino et al., 2011).

Dipeptide Synthesis

Research on synthesizing novel 2H-azirin-3-amines, starting from compounds like this compound, for use in dipeptide synthesis, showcases the potential in peptide chemistry and drug development (Breitenmoser et al., 2001).

Propargylamine Synthesis

A study involving the synthesis of propargylamine via methylation and C-H functionalization of N-methylanilines and terminal alkynes highlights the chemical transformations possible with compounds similar to this compound (Dang et al., 2014).

Imaging in Alzheimer's Disease

Research on benzoxazole derivatives, structurally related to this compound, as potential PET probes for imaging cerebral β-amyloid plaques in Alzheimer's disease suggests applications in medical diagnostics and neurology (Cui et al., 2012).

Electropolymerization Study

Studies on the electrochemical behavior and electropolymerization of methylanilines suggest potential applications in material science and electrochemistry (Bilal et al., 2012).

Safety and Hazards

The safety data sheets of similar compounds suggest that they may be harmful if swallowed and may cause skin and eye irritation. They may also be toxic if inhaled and may cause respiratory irritation .

Future Directions

Future research could focus on the synthesis and characterization of 2-(Benzyloxy)-3-methylaniline and its derivatives, as well as their potential applications in various fields . Further studies could also explore the reactivity, mechanism of action, and safety profile of these compounds.

properties

IUPAC Name

3-methyl-2-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11-6-5-9-13(15)14(11)16-10-12-7-3-2-4-8-12/h2-9H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBQMUQCLYYTFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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